Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate involves intricate chemical processes. While the specific synthesis route for this compound is not directly covered in the literature reviewed, various synthesis techniques for related esters and acetates have been explored. For instance, the process intensification techniques for ethyl acetate production highlight the importance of optimizing reaction conditions to achieve high purity and yield, which can be analogous to synthesizing ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (Patil & Gnanasundaram, 2020).
Molecular Structure Analysis
The molecular structure of ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, including its stereochemistry and electronic properties, is crucial for understanding its reactivity and physical properties. Although specific details on the molecular structure analysis of this compound are not available in the reviewed literature, general principles of ester and acetate chemistry, as well as analytical techniques for characterizing similar compounds, can provide valuable insights into its structure and behavior.
Chemical Reactions and Properties
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate's chemical reactions and properties are influenced by its functional groups and molecular structure. For example, esters like ethyl acetate undergo hydrolysis, esterification, and reactions with Grignard reagents, suggesting potential reactivity paths for ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate as well. The comprehensive study of ethanol and ethyl acetate in a Liquid Organic Hydrogen Carrier (LOHC) cycle exemplifies the intricate balance of reactions esters can participate in (Santacesaria et al., 2023).
Scientific Research Applications
Study of Nucleophilic Ring-Opening and Cyclisation : This compound is used in studying the nucleophilic ring-opening of N-(diethoxyphosphory)aziridines and their acid-mediated cyclisation and dephosphorylation to substituted pyrrolines (Osowska-Pacewicka & Zwierzak, 1998).
Improved Synthesis Process : It has been noted for its improved synthesis process, simplified operation, and reduced production cost (Jing, 2003).
Synthesis of Aromatic α-Keto Ester : This chemical is used in the synthesis of aromatic α-keto ester with aromatics like mono- and polymethylbenzene and anisol (Itoh et al., 1984).
Preparation of N-Substituted Amino(phosphoryl)acetates : It is utilized in the preparation of N-substituted amino(phosphoryl)acetates for research applications (Ferris, Haigh, & Moody, 1996).
Synthesis of α-Divinyl Ketones : The compound plays a role in the synthesis of α-divinyl ketones, which are important intermediates for natural product syntheses (Sakai et al., 1987).
Friedel-Crafts Alkylation of Indoles : It is used in the Friedel-Crafts alkylation of indoles and other electron-rich aromatic compounds (Tarasenko & Beletskaya, 2016).
Production of α-Fluorophosphonates : It has utility in organic synthesis for producing α-fluorophosphonates with high regio-, diastereo-, and enantio-selectivities (Huang et al., 2014).
Synthesis of α-Methylene Lactones : Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is used for synthesizing various α-methylene lactones, including α-phosphono-iodo and α-seleno lactones (Minami et al., 1990).
Synthesis of 2-[Alkylamino(diethoxyphosphoryl)methyl]acrylic Acid Ethyl Esters : This compound is involved in the first synthesis of these specific esters (Kraiem, Abdullah, & Amri, 2003).
Herbicidal Activities : It has shown good herbicidal activities, with a nearly 4-fold increase in herbicidal potency compared to previously reported activities (Jin et al., 2015).
Safety And Hazards
The safety information available indicates that Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a health hazard1. The specific hazard statements are not provided in the search results1.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate from the web search results.
properties
IUPAC Name |
ethyl 2-acetyloxy-2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O7P/c1-5-14-9(12)10(17-8(4)11)18(13,15-6-2)16-7-3/h10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQNXSICNKWLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC(=O)C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399675 | |
Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate | |
CAS RN |
162246-77-7 | |
Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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